molecular formula C21H21N3O2 B5571827 N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

Cat. No.: B5571827
M. Wt: 347.4 g/mol
InChI Key: JKISRGBCRDYCGT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a phenylethylamine moiety, and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Phenylethylamine Moiety: This step involves the reaction of the pyridine derivative with phenylethylamine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-aminopyridine-3-carboxamide: Lacks the phenylethylamine moiety.

    N-(4-hydroxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide: Has a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxylic acid: Carboxylic acid instead of carboxamide.

Uniqueness

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-18-11-9-17(10-12-18)24-21(25)19-8-5-14-22-20(19)23-15-13-16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKISRGBCRDYCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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